molecular formula C23H27N3O4 B12496633 2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid

2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B12496633
M. Wt: 409.5 g/mol
InChI Key: DBKGHZWVUDFAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features an indole ring, a benzyl group, and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield different amino acid derivatives .

Scientific Research Applications

2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to various biological macromolecules, influencing their activity and leading to specific biological effects. The Boc-protected amino group can be deprotected under certain conditions, allowing the compound to interact with different targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and biological interactions. The presence of the Boc-protected amino group allows for selective deprotection and further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-23(2,3)30-22(29)25-26(15-16-9-5-4-6-10-16)20(21(27)28)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKGHZWVUDFAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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